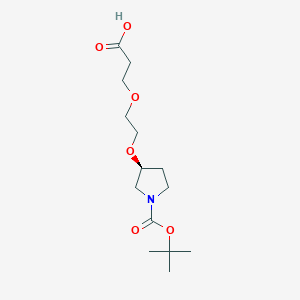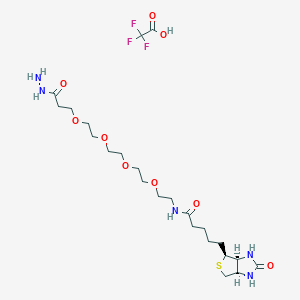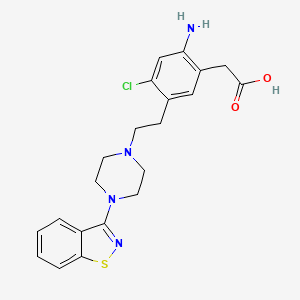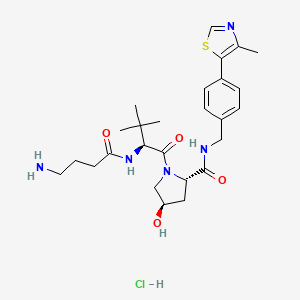![molecular formula C24H22FN5O4 B11929148 4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NF-1819 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL), a β-lactam-based compound. It has shown significant potential in alleviating symptoms in multiple sclerosis models and exhibits analgesic effects in acute inflammatory pain models. NF-1819 is characterized by high membrane permeability and the ability to penetrate the blood-brain barrier .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NF-1819 involves the formation of a β-lactam ring, which is a crucial structural component for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the β-lactam ring: This is achieved through a cyclization reaction involving an amine and a carboxylic acid derivative under controlled conditions.
Functionalization: The β-lactam ring is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards monoacylglycerol lipase.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels
Industrial Production Methods
Industrial production of NF-1819 follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Automated purification systems: These systems are employed to streamline the purification process and ensure the compound meets the required purity standards
Analyse Chemischer Reaktionen
Types of Reactions
NF-1819 undergoes several types of chemical reactions, including:
Oxidation: NF-1819 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: NF-1819 can participate in substitution reactions where functional groups on the β-lactam ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NF-1819, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
NF-1819 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its role in lipid metabolism.
Biology: Employed in research to understand the biological pathways involving monoacylglycerol lipase and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as multiple sclerosis and inflammatory pain.
Industry: Utilized in the development of new pharmaceuticals targeting monoacylglycerol lipase
Wirkmechanismus
NF-1819 exerts its effects by irreversibly inhibiting monoacylglycerol lipase, an enzyme involved in the hydrolysis of monoacylglycerols to free fatty acids and glycerol. The inhibition of this enzyme leads to increased levels of monoacylglycerols, which can modulate various biological processes. The molecular targets and pathways involved include the endocannabinoid system, where monoacylglycerols act as signaling molecules .
Vergleich Mit ähnlichen Verbindungen
NF-1819 is unique in its high selectivity and irreversible inhibition of monoacylglycerol lipase. Similar compounds include:
ABX-1431: A selective and orally available monoacylglycerol lipase inhibitor.
KML29: A highly selective and effective monoacylglycerol lipase inhibitor.
NG-497: A selective inhibitor of human adipose triglyceride lipase .
These compounds share similar inhibitory activities but differ in their selectivity, potency, and pharmacokinetic properties, making NF-1819 a unique and valuable tool in scientific research .
Eigenschaften
Molekularformel |
C24H22FN5O4 |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one |
InChI |
InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2 |
InChI-Schlüssel |
XRIROGBLGLPXQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)



![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)

![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)


![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
